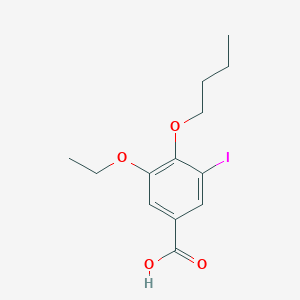

4-butoxy-3-ethoxy-5-iodobenzoic acid

Description

Properties

IUPAC Name |

4-butoxy-3-ethoxy-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO4/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXJAYMYGURUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1I)C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-ethoxy-5-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of butoxy and ethoxy groups. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent. Subsequent etherification reactions introduce the butoxy and ethoxy groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-ethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine substituent, yielding deiodinated products.

Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typical reagents in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce quinones .

Scientific Research Applications

Building Block in Organic Chemistry

4-butoxy-3-ethoxy-5-iodobenzoic acid serves as a valuable building block in organic synthesis. It is employed in various coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to form complex molecular architectures. The iodine atom facilitates these reactions by acting as a leaving group, thus promoting nucleophilic attack by other reactants.

Synthesis of Biologically Active Molecules

The compound can be utilized in the synthesis of biologically active molecules. Its derivatives are explored for potential pharmaceutical applications, including the development of new drugs targeting specific diseases. The presence of the butoxy and ethoxy groups can influence the pharmacokinetic properties of the resulting compounds, making them suitable candidates for further biological evaluation.

Drug Development

Research into this compound and its derivatives has implications for drug development. The compound's structure allows for modifications that can enhance its therapeutic efficacy or reduce side effects. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties through their interactions with E3 ligases in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach to targeted protein degradation .

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating compounds utilized in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 4-butoxy-3-ethoxy-5-iodobenzoic acid involves its reactivity towards various chemical reagents. The iodine substituent plays a crucial role in its reactivity, facilitating substitution reactions. The butoxy and ethoxy groups influence the compound’s solubility and steric properties, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The acidity (pKa) and solubility of benzoic acid derivatives depend heavily on substituent electronic and steric effects. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing vs. donating groups : The iodo group in the target compound (position 5) enhances acidity compared to methoxy (electron-donating) in the chloro-methoxy analog . However, its acidity is likely lower than chloro-substituted derivatives due to the weaker electron-withdrawing nature of iodine versus chlorine.

- Hydrophobicity : The butoxy chain increases logP significantly compared to shorter alkoxy groups (e.g., ethoxy or methoxy), reducing aqueous solubility.

Structural Analogues in Pharmaceutical Contexts

CV-11974 ()

- Structure : Benzimidazole core with ethoxy, tetrazolyl, and carboxylic acid groups.

- Comparison : Unlike the target compound, CV-11974’s tetrazolyl group enhances hydrogen-bonding capacity, improving bioavailability . The ethoxy group in CV-11974 is part of a biphenyl system, contrasting with the isolated ethoxy in the target compound.

4-(2-Fluorophenoxymethyl)-5-methylisoxazole-3-carboxylic acid ()

- Structure: Isoxazole ring with fluorophenoxy and methyl groups.

- Comparison : The fluorine atom introduces strong electron-withdrawing effects, similar to iodine, but with lower steric bulk. This compound’s isoxazole core may confer metabolic stability compared to benzoic acid derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-3-ethoxy-5-iodobenzoic acid, and how do reaction conditions influence yield and purity?

- Answer: The compound can be synthesized via sequential etherification and iodination of a benzoic acid precursor. Key steps include:

- Etherification: Introduce butoxy and ethoxy groups using alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Iodination: Employ electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) at the 5-position, leveraging directing effects of existing substituents.

- Optimization: Monitor reaction temperature and stoichiometry to avoid over-iodination or side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How should researchers handle and store this compound to prevent decomposition?

- Answer:

- Storage: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to minimize oxidative degradation and light-induced decomposition.

- Handling: Avoid contact with strong oxidizing agents (e.g., peroxides) and high temperatures (>50°C). Use glass or PTFE-lined equipment to reduce reactivity with metal surfaces.

- Stability: The compound is stable under normal lab conditions but may degrade upon prolonged exposure to moisture or acidic/basic environments .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for iodinated aromatic protons at δ 7.8–8.2 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight and detects isotopic patterns (e.g., [M+H]⁺ peak for C₁₃H₁₆IO₄ at m/z 377.01).

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% by UV detection at 254 nm).

- Elemental Analysis: Verifies C, H, and I content .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Answer:

- Byproduct Analysis: Use LC-MS or TLC to identify side products (e.g., di-iodinated derivatives or ether cleavage products).

- Parameter Screening: Vary iodination reagents (e.g., I₂ vs. NIS), solvent polarity (acetic acid vs. DCM), and reaction time (1–24 hrs).

- Kinetic Control: Lower temperatures (0–25°C) reduce undesired electrophilic substitutions.

- Computational Modeling: DFT calculations predict regioselectivity and transition states to guide experimental design .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity)?

- Answer:

- Meta-Analysis: Compare datasets across peer-reviewed studies, prioritizing methods with rigorous validation (e.g., standardized IUPAC protocols).

- Reproducibility Tests: Replicate experiments under controlled conditions (e.g., fixed temperature, solvent batch).

- Advanced Characterization: Use X-ray crystallography to confirm solid-state structure or surface-enhanced Raman spectroscopy (SERS) for interfacial reactivity studies.

- Error Source Identification: Trace discrepancies to variables like moisture content, catalyst impurities, or instrument calibration .

Q. What are the implications of the compound’s electronic structure on its reactivity in cross-coupling reactions?

- Answer:

- Electron-Deficient Aromatic Ring: The iodine atom and electron-withdrawing carboxylic acid group activate the ring for Suzuki-Miyaura coupling (e.g., with aryl boronic acids).

- Steric Effects: Bulky butoxy/ethoxy groups may hinder coupling at the 3- and 4-positions, favoring reactivity at the 5-iodo site.

- Mechanistic Insights: Use Hammett constants (σ) to predict substituent effects on reaction rates.

- Catalyst Selection: Pd(PPh₃)₄ or XPhos ligands enhance coupling efficiency in polar aprotic solvents (e.g., DMF) .

Methodological Notes

- Toxicology Assessment: In the absence of acute toxicity data (e.g., LD₅₀), employ predictive QSAR models or in vitro assays (e.g., Ames test for mutagenicity) to prioritize safety protocols .

- Environmental Fate Studies: Investigate photodegradation pathways using simulated sunlight (Xe lamp) and analyze metabolites via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.